molecular formula C8H7F4NO B15220410 4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline

4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline

Cat. No.: B15220410
M. Wt: 209.14 g/mol
InChI Key: UQIMSZALBBWXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline is an aromatic amine compound characterized by the presence of fluorine, methyl, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

4-fluoro-5-methyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7F4NO/c1-4-2-6(13)7(3-5(4)9)14-8(10,11)12/h2-3H,13H2,1H3

InChI Key

UQIMSZALBBWXPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.